

In-Depth Technical Guide: TASP0433864 (CAS 1431980-60-7)

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Compound of Interest

Compound Name: TASP0433864

Cat. No.: B611173

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Abstract

TASP0433864 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a non-agonist modulator, it enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to therapeutic intervention in neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission. This document provides a comprehensive overview of the preclinical pharmacology of **TASP0433864**, including its in vitro and in vivo activity, mechanism of action, and detailed experimental protocols. All quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visually represented.

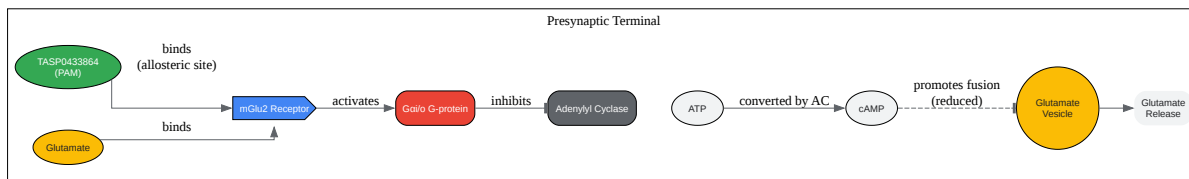
Core Compound Information

Parameter	Value
Compound Name	TASP0433864
CAS Number	1431980-60-7
Chemical Name	(2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-carboxamide
Molecular Formula	C ₁₈ H ₂₃ N ₃ O ₃
Molecular Weight	329.39 g/mol

Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation

TASP0433864 acts as a positive allosteric modulator at the mGlu2 receptor, a Gai/o-coupled G-protein coupled receptor (GPCR). Presynaptically located mGlu2 receptors function as autoreceptors, and their activation leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and a subsequent reduction in glutamate release. **TASP0433864** binds to a topographically distinct site from the glutamate binding site, inducing a conformational change in the receptor that potentiates the affinity and/or efficacy of glutamate. This allosteric modulation enhances the natural, physiological control of glutamate release, rather than causing a constant and widespread activation of the receptor.

Signaling Pathway



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Caption: mGlu2 Receptor Signaling Pathway.

In Vitro Pharmacology

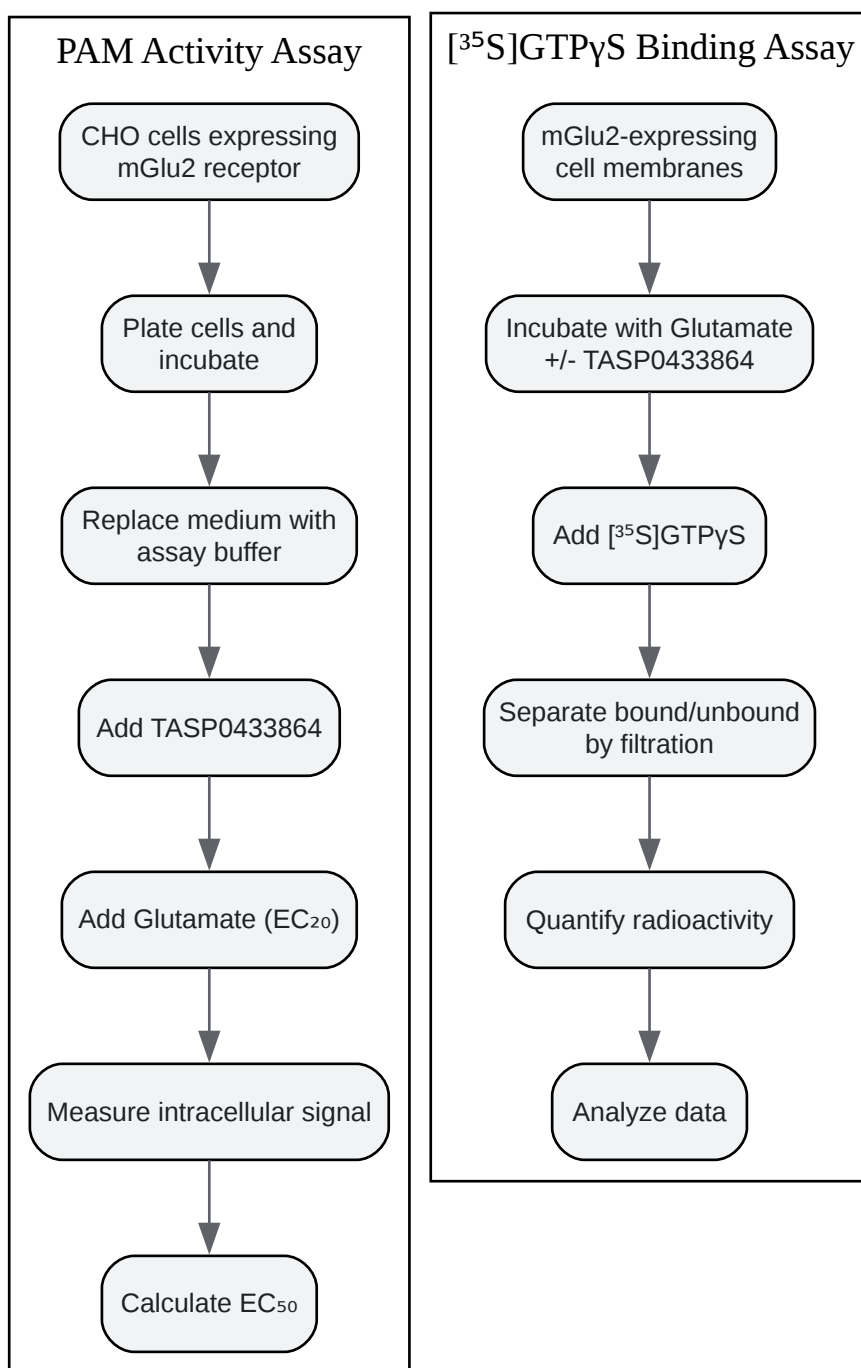
Quantitative Data Summary

Assay	Species	EC ₅₀ (nM)	Efficacy	Notes
mGlu2 PAM Activity	Human	199	-	Measured as potentiation of glutamate-induced response.
mGlu2 PAM Activity	Rat	206	-	Measured as potentiation of glutamate-induced response.
[³⁵ S]GTPyS Binding	Rat	-	Leftward and upward shift in glutamate concentration-response curve	Indicates positive allosteric modulation.
Off-Target Activity	-	-	Negligible activity at other mGlu receptors (including mGlu3) and other common neurotransmitter receptors and transporters.	High selectivity for the mGlu2 receptor.

Experimental Protocols

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGlu2 receptors.
- Methodology: A functional assay measuring the potentiation of a submaximal concentration of glutamate (EC₂₀) on intracellular signaling (e.g., calcium mobilization or inhibition of forskolin-induced cAMP accumulation).

- Procedure:
 - Cells are plated in 96-well or 384-well plates and incubated overnight.
 - The cell culture medium is replaced with an assay buffer.
 - Cells are incubated with varying concentrations of **TASP0433864**.
 - A fixed, submaximal concentration of glutamate is added to stimulate the mGlu2 receptor.
 - The resulting intracellular signal is measured using a plate reader.
 - EC₅₀ values are calculated from the concentration-response curves.
- Source: Membranes prepared from CHO cells expressing the rat mGlu2 receptor.
- Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G-proteins upon receptor activation.
- Procedure:
 - Cell membranes are incubated with varying concentrations of glutamate in the presence or absence of **TASP0433864**.
 - The reaction is initiated by the addition of [³⁵S]GTPyS.
 - After incubation, the bound [³⁵S]GTPyS is separated from the unbound by filtration.
 - The amount of bound radioactivity is quantified by liquid scintillation counting.
 - The data is analyzed to determine the effect of **TASP0433864** on the potency and efficacy of glutamate.



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Caption: In Vitro Experimental Workflows.

In Vivo Pharmacology

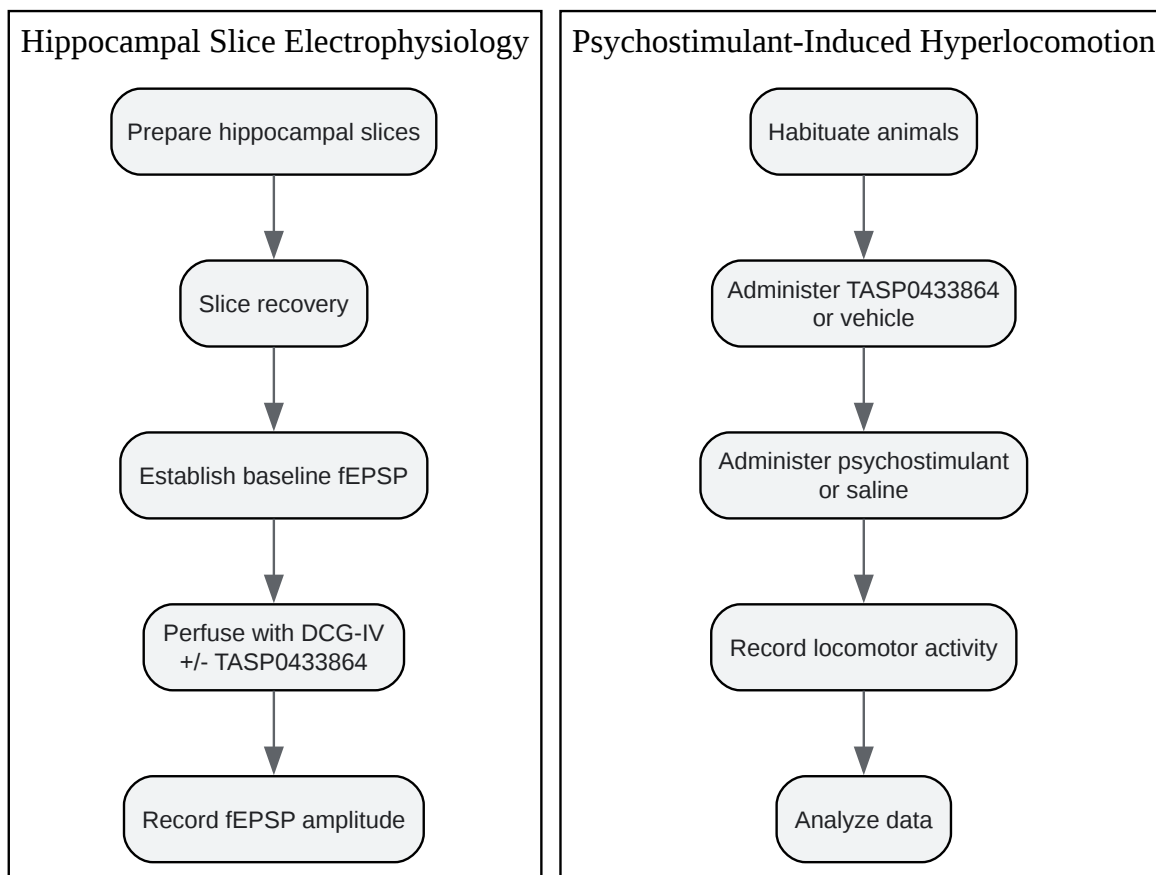
Quantitative Data Summary

Model	Species	Effect
Hippocampal Slice Electrophysiology	Rat	Potentiation of DCG-IV's inhibitory effect on field excitatory postsynaptic potentials (fEPSPs).
Ketamine-Induced Hyperlocomotion	Mouse	Significant inhibition of locomotor activity.
Methamphetamine-Induced Hyperlocomotion	Rat	Significant inhibition of locomotor activity.

Experimental Protocols

- Animal Model: Male Sprague-Dawley rats.
- Methodology: Extracellular field potential recordings from the dentate gyrus of acute hippocampal slices to measure the effect of **TASP0433864** on synaptic transmission.
- Procedure:
 - Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
 - Transverse hippocampal slices (400 µm) are prepared using a vibratome.
 - Slices are allowed to recover in oxygenated aCSF.
 - A recording electrode is placed in the dentate gyrus, and a stimulating electrode is placed in the perforant path.
 - A stable baseline of fEPSPs is established.
 - Slices are perfused with the mGlu2/3 receptor agonist DCG-IV in the presence or absence of **TASP0433864**.
 - The amplitude of the fEPSP is recorded to determine the extent of synaptic inhibition.

- Animal Models: Male ddY mice (for ketamine model) and male Sprague-Dawley rats (for methamphetamine model).
- Methodology: Measurement of spontaneous locomotor activity in an open-field arena following administration of a psychostimulant and **TASP0433864**.
- Procedure:
 - Animals are habituated to the testing room and the open-field chambers.
 - **TASP0433864** or vehicle is administered via an appropriate route (e.g., oral gavage).
 - After a pre-treatment period, a psychostimulant (ketamine or methamphetamine) or saline is administered.
 - Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.
 - The data is analyzed to compare the effects of **TASP0433864** on psychostimulant-induced hyperactivity.



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Caption: In Vivo Experimental Workflows.

Summary and Conclusion

TASP0433864 is a highly selective and potent mGlu2 receptor positive allosteric modulator. Its *in vitro* profile demonstrates clear potentiation of glutamate signaling at the mGlu2 receptor without direct agonist activity or significant off-target effects. *In vivo*, **TASP0433864** enhances presynaptic inhibition of glutamate release in the hippocampus and effectively attenuates the hyperlocomotor effects of psychostimulants in rodent models. These findings suggest that **TASP0433864** holds promise as a therapeutic agent for disorders associated with glutamate dysregulation, such as schizophrenia. The detailed protocols provided herein offer a foundation for further research and development of this and similar compounds.

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